molecular formula C7H11BrF2 B6158440 3-(3-bromopropyl)-1,1-difluorocyclobutane CAS No. 2229592-37-2

3-(3-bromopropyl)-1,1-difluorocyclobutane

Cat. No.: B6158440
CAS No.: 2229592-37-2
M. Wt: 213.1
InChI Key:
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Description

3-(3-bromopropyl)-1,1-difluorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 3-bromopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromopropyl)-1,1-difluorocyclobutane typically involves the reaction of 1,1-difluorocyclobutane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromopropyl)-1,1-difluorocyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding propyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of 3-(3-substituted propyl)-1,1-difluorocyclobutane derivatives.

    Reduction: Formation of 3-propyl-1,1-difluorocyclobutane.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Scientific Research Applications

3-(3-bromopropyl)-1,1-difluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-bromopropyl)-1,1-difluorocyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromopropyl)-1,1-difluorocyclopentane
  • 3-(3-bromopropyl)-1,1-difluorocyclohexane
  • 3-(3-bromopropyl)-1,1-difluorocycloheptane

Uniqueness

3-(3-bromopropyl)-1,1-difluorocyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The presence of the difluorocyclobutane ring can influence the reactivity and stability of the compound, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromopropyl)-1,1-difluorocyclobutane involves the reaction of 1,1-difluorocyclobutane with 3-bromopropyl bromide in the presence of a strong base.", "Starting Materials": [ "1,1-difluorocyclobutane", "3-bromopropyl bromide", "Strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,1-difluorocyclobutane in anhydrous ether.", "Step 2: Add the strong base to the solution and stir for 30 minutes.", "Step 3: Add 3-bromopropyl bromide to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Extract the product with ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS No.

2229592-37-2

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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